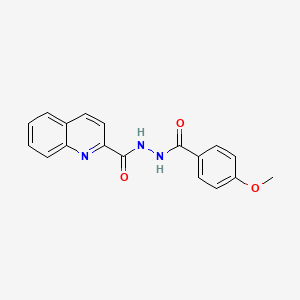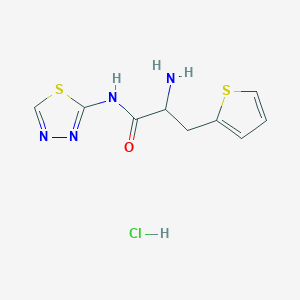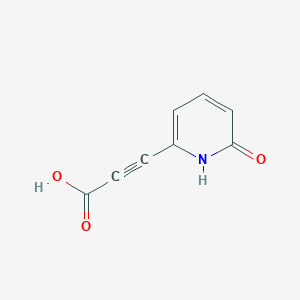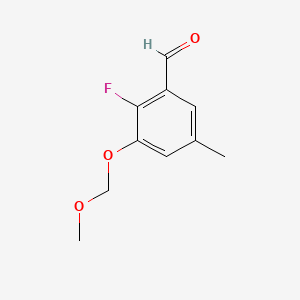methyl}naphthalene-1,4-dione CAS No. 6629-19-2](/img/structure/B14018376.png)
2-{[4-(Dimethylamino)phenyl](hydroxy)methyl}naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-(Dimethylamino)phenylmethyl}naphthalene-1,4-dione is a complex organic compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a naphthalene ring system substituted with a dimethylamino group and a hydroxy group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-(Dimethylamino)phenylmethyl}naphthalene-1,4-dione can be achieved through several methods. One common approach involves the condensation reaction of 2-hydroxynaphthalene-1,4-dione with 4-(dimethylamino)benzaldehyde in the presence of a suitable catalyst. For instance, L-proline has been used as a green organocatalyst under reflux conditions in ethanol, providing high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound may involve multi-component reactions (MCRs) that are efficient and selective. These reactions often use catalysts such as nano copper (II) oxide, which can be recovered and reused multiple times without loss of activity . The use of such catalysts ensures an environmentally benign process with high yields and minimal waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-(Dimethylamino)phenylmethyl}naphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxy and dimethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxy group to a carbonyl group.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of quinones, while reduction can yield alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-{4-(Dimethylamino)phenylmethyl}naphthalene-1,4-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-{4-(Dimethylamino)phenylmethyl}naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The hydroxy and dimethylamino groups play a crucial role in its biological activity. For instance, the hydroxy group can form hydrogen bonds with target proteins, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
The presence of both the hydroxy and dimethylamino groups in 2-{4-(Dimethylamino)phenylmethyl}naphthalene-1,4-dione makes it unique compared to other naphthoquinones. These functional groups enhance its reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
6629-19-2 |
|---|---|
Molekularformel |
C19H17NO3 |
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
2-[[4-(dimethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C19H17NO3/c1-20(2)13-9-7-12(8-10-13)18(22)16-11-17(21)14-5-3-4-6-15(14)19(16)23/h3-11,18,22H,1-2H3 |
InChI-Schlüssel |
SOHBBNNFCYTYIL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC(=O)C3=CC=CC=C3C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((2-[(3-Chlorobenzoyl)oxy]ethyl)sulfonyl)pyridinium-1-olate](/img/structure/B14018298.png)
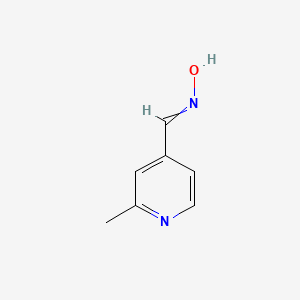
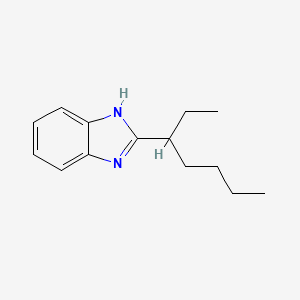
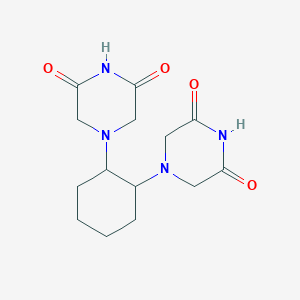

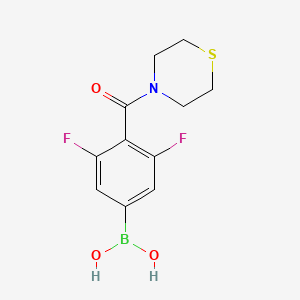
![Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]-](/img/structure/B14018336.png)
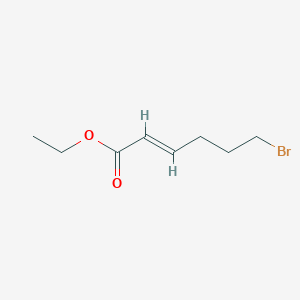
![4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B14018342.png)

